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Introduction

4-Chloro-3-nitro-1H-pyrazole (CAS No: 400752-98-9) is a halogenated nitropyrazole
derivative of significant interest in synthetic chemistry. Its bifunctional nature, possessing both
an electrophilic pyrazole ring and sites for nucleophilic substitution, makes it a versatile
intermediate for the synthesis of more complex heterocyclic systems. Such compounds are
foundational in medicinal chemistry and materials science, where the pyrazole core is a well-
established pharmacophore. This guide provides a detailed analysis of the spectroscopic
characteristics of 4-Chloro-3-nitro-1H-pyrazole, offering a predictive and interpretative
framework for its identification and characterization. While comprehensive experimental data
for this specific molecule is not consolidated in a single public source, this document
synthesizes information from analogous compounds and published synthetic reports to
construct a reliable spectroscopic profile.
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Molecular Structure

The structure of 4-Chloro-3-nitro-1H-pyrazole features a five-membered aromatic ring
containing two adjacent nitrogen atoms. The ring is substituted with a chlorine atom at the C4
position and a nitro group at the C3 position. The presence of the tautomerizable proton on one
of the ring nitrogens (N1) is a key feature. The strong electron-withdrawing nature of both the
chloro and nitro substituents significantly influences the electronic environment and,
consequently, the spectroscopic properties of the molecule.

Caption: Molecular structure of 4-Chloro-3-nitro-1H-pyrazole.

Synthesis Pathway: Electrosynthesis

A verified method for synthesizing 4-Chloro-3-nitro-1H-pyrazole is through the
electrochemical chlorination of 3-nitro-1H-pyrazole.[1] This method offers high regioselectivity
and good yields, making it an efficient route for targeted synthesis.
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Caption: Workflow for the electrosynthesis of 4-Chloro-3-nitro-1H-pyrazole.[1]

Experimental Protocol: Electrosynthesis

This protocol is adapted from the reported electrosynthesis of 4-chloro derivatives of pyrazoles.

[1]
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o Cell Setup: A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a
copper (Cu) cathode.

o Electrolyte Preparation: A saturated aqueous solution of sodium chloride (NaCl) is prepared
to serve as the chlorine source and electrolyte.

e Reaction Mixture: 3-nitro-1H-pyrazole is dissolved in the aqueous NaCl solution within the
cell.

o Electrolysis: A constant current (galvanostatic conditions) is applied across the electrodes.
The electrolysis is carried out at a controlled temperature.

e Monitoring: The reaction progress is monitored by techniques such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

o Workup and Isolation: Upon completion, the aqueous reaction mixture is extracted multiple
times with an organic solvent (e.g., chloroform). The combined organic layers are dried over
an anhydrous salt (e.g., CaClz) and the solvent is removed under reduced pressure to yield
the crude product.

 Purification: The crude 4-Chloro-3-nitro-1H-pyrazole can be further purified by
recrystallization or column chromatography to yield the final product.

Spectroscopic Data & Interpretation
'H NMR Spectroscopy

The proton NMR spectrum of 4-Chloro-3-nitro-1H-pyrazole is predicted to be simple,
dominated by two main signals. The powerful deshielding effects of the adjacent nitro group (at
C3) and the chlorine atom (at C4) significantly influence the chemical shift of the sole proton on
the pyrazole ring.

o C5-H Proton: The proton at the C5 position is expected to appear as a singlet, as there are
no adjacent protons to cause spin-spin coupling. A published report on the synthesis of this
compound identifies this signal as a singlet.[1] Due to the electron-withdrawing environment,
this proton will be shifted downfield. For comparison, the H5 proton in 3-nitro-1H-pyrazole
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appears at approximately 8.03 ppm.[2][3] The additional influence of the C4-chloro group is
expected to result in a chemical shift in the range of 8.0 - 8.5 ppm.

e N1-H Proton: The tautomeric proton on the nitrogen (N-H) is expected to be broad due to
guadrupole broadening and chemical exchange. Its chemical shift is highly dependent on
solvent and concentration. In DMSO-de, this proton in similar pyrazoles often appears
significantly downfield, typically in the range of 13.0 - 14.5 ppm.[2]
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3C NMR Spectroscopy

The 3C NMR spectrum will show three distinct signals for the pyrazole ring carbons. The
chemical shifts are governed by the substitution pattern.

e C3 Carbon: This carbon is directly attached to the electron-withdrawing nitro group, which
typically has a strong deshielding effect. It is also adjacent to two nitrogen atoms. Its
resonance is expected to be significantly downfield.

e C4 Carbon: Attached to the chlorine atom, this carbon's chemical shift will be influenced by
the halogen's electronegativity and is expected in the typical range for chlorinated aromatic
carbons.

e C5 Carbon: This carbon is bonded to a hydrogen and is adjacent to the N1 atom. It will be
the most upfield of the three ring carbons.
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Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.
The most characteristic bands for 4-Chloro-3-nitro-1H-pyrazole are associated with the N-H,
C-H, pyrazole ring, and nitro group vibrations.

N-H Stretching: A broad band is expected in the region of 3100-3300 cm~1, characteristic of
the N-H stretching in H-bonded pyrazoles.[4]

e C-H Stretching: A weaker band for the aromatic C-H stretch of the C5-H bond is expected
just above 3000 cm—1,

» NO: Stretching: The nitro group will exhibit two strong, characteristic absorption bands: an
asymmetric stretch (v_as) typically around 1520-1560 cm~! and a symmetric stretch (v_s)
around 1340-1370 cm~1.[5]

e C=N/C=C Stretching: Vibrations from the pyrazole ring are expected in the fingerprint region,
typically between 1400-1500 cm™1,

» C-CI Stretching: A band corresponding to the C-ClI stretch is expected in the lower frequency
region of the fingerprint, typically 700-800 cm~1.
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Mass Spectrometry (MS)

In mass spectrometry, 4-Chloro-3-nitro-1H-pyrazole (Molecular Formula: CsH2CIN3Oz2) is
expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the
presence of chlorine (3*Cl:37Cl = 3:1).

e Molecular lon (M+): The nominal mass is 147 g/mol . The mass spectrum should show two
peaks for the molecular ion: one at m/z 147 (for the 3>Cl isotope) and a smaller one at m/z
149 (for the 37Cl isotope) with an intensity ratio of approximately 3:1.

e Major Fragmentation Pathways: The fragmentation is likely initiated by the loss of the nitro
group, which is a common fragmentation pathway for nitroaromatic compounds.
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Caption: Predicted major fragmentation pathway for 4-Chloro-3-nitro-1H-pyrazole.

e Loss of NOz: The primary fragmentation will be the loss of a nitro radical (*\NOz, 46 Da) to
form the 4-chloropyrazole radical cation at m/z 101/103.

e Loss of HCN: This fragment can then undergo ring cleavage by losing hydrogen cyanide
(HCN, 27 Da) to yield a fragment at m/z 74/76.

o Loss of Cl: Alternatively, the fragment at m/z 101/103 could lose a chlorine radical («Cl, 35/37
Da) to form a pyrazole fragment at m/z 66.

UV-Visible (UV-Vis) Spectroscopy

The pyrazole ring itself is a chromophore that absorbs in the UV region. The presence of the
nitro group, a powerful chromophore, and the chloro group, an auxochrome, will cause a
bathochromic (red) shift of the absorption maximum (A_max) compared to unsubstituted
pyrazole. The electronic transitions are expected to be 1t - 1*. The A_max for 4-Chloro-3-
nitro-1H-pyrazole in a solvent like ethanol is predicted to be in the range of 260-290 nm.[6]

Conclusion

The spectroscopic profile of 4-Chloro-3-nitro-1H-pyrazole is dictated by its key structural
features: the pyrazole core, a C-H bond at the 5-position, an N-H bond, a C-Cl bond, and a C-
NO:z group. *H NMR provides a definitive identifier with a single downfield proton signal. IR
spectroscopy confirms the presence of the nitro and N-H functionalities. Mass spectrometry
reveals a characteristic isotopic pattern for chlorine and a predictable fragmentation pathway
initiated by the loss of the nitro group. This comprehensive guide, grounded in experimental
data from analogous structures and validated synthetic reports, serves as an essential
resource for the unambiguous identification and characterization of this important synthetic
intermediate.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b448081?utm_src=pdf-body
https://www.benchchem.com/product/b448081?utm_src=pdf-body
https://www.benchchem.com/product/b448081?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11672400/
https://www.benchchem.com/product/b448081?utm_src=pdf-body
https://www.benchchem.com/product/b448081?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b448081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. researchgate.net [researchgate.net]

e 2. 3-Nitro-1H-pyrazole CAS#: 26621-44-3 [chemicalbook.com]

¢ 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
e 4. mdpi.com [mdpi.com]

¢ 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones
and Derivatives - PMC [pmc.ncbi.nim.nih.gov]

e 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-
Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives -
PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic data of 4-Chloro-3-nitro-1H-pyrazole].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b448081#spectroscopic-data-of-4-chloro-3-nitro-1h-
pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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